PF-06260414

Catalog No.
S539154
CAS No.
1612755-71-1
M.F
C14H14N4O2S
M. Wt
302.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06260414

CAS Number

1612755-71-1

Product Name

PF-06260414

IUPAC Name

6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

InChI

InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1

InChI Key

ZKAVFOXYJCREBQ-SNVBAGLBSA-N

SMILES

CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

PF-06260414; PF 06260414; PF06260414; PF6260414; PF-6260414; PF 6260414.

Canonical SMILES

CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N

Isomeric SMILES

C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N

Description

The exact mass of the compound (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile is 302.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile is a research compound investigated for its potential as a Selective Androgen Receptor Modulator (SARM). SARMs are a class of compounds that, like anabolic steroids, can bind to androgen receptors (ARs) in muscle and bone tissues. However, unlike anabolic steroids, SARMs are thought to have tissue-selective effects, promoting muscle growth and bone health without the same negative side effects on other organs like the prostate and liver [].

PF-06260414 is a selective androgen receptor modulator (SARM) developed primarily for androgen replacement therapy and the treatment of muscle-wasting conditions such as muscular dystrophy and sarcopenia. It is characterized by its ability to selectively bind to androgen receptors, which enhances anabolic activity in muscle and bone while minimizing effects on other tissues, particularly the prostate. The chemical formula for PF-06260414 is C₁₄H₁₄N₄O₂S, with a molar mass of 302.35 g/mol .

PF-06260414 undergoes various metabolic transformations primarily involving hydroxylation, methoxylation, demethylation, dehydrogenation, and glucuronidation. These reactions are crucial for its pharmacokinetic profile and are indicative of its metabolic pathways in the liver . Understanding these reactions is essential for evaluating its safety and efficacy in clinical applications.

The biological activity of PF-06260414 is primarily linked to its action as a selective androgen receptor modulator. It has shown favorable pharmacokinetic properties, such as rapid absorption with a median time to maximum concentration (Tmax) of approximately 1-2 hours and a half-life (t½) ranging from 6.9 to 12.8 hours . In clinical studies, it has demonstrated modulation of sex hormone-binding globulin and total testosterone levels, suggesting its potential effectiveness in treating conditions related to low androgen levels .

PF-06260414 is being investigated for multiple therapeutic applications:

  • Androgen Replacement Therapy: Aimed at patients with low testosterone levels.
  • Muscle-Wasting Conditions: Such as muscular dystrophy and age-related sarcopenia.
  • Potential Use in Sports Medicine: Due to its anabolic properties without significant androgenic side effects .

Interaction studies have indicated that PF-06260414 may influence various hormones within the hypothalamic-pituitary-gonadal axis. Clinical trials have assessed its tolerability and pharmacodynamic effects, revealing that it modulates hormone levels effectively without severe adverse events . The most common side effects reported include mild increases in liver enzymes and headaches.

PF-06260414 can be compared with other selective androgen receptor modulators based on their chemical structure, biological activity, and therapeutic applications. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
TFM-4AS-1Another SARM with potential muscle-building effectsDifferent structural modifications affecting receptor selectivity
BMS-564929Designed for similar therapeutic usesDistinct pharmacokinetic properties
GSK 2881078Focused on muscle mass increaseVaries in receptor affinity

PF-06260414 stands out due to its favorable pharmacokinetic profile and selectivity for muscle and bone tissues over reproductive tissues, making it a promising candidate in therapeutic settings where traditional anabolic steroids may pose risks .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

302.08374688 g/mol

Monoisotopic Mass

302.08374688 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3I487UHH95

Wikipedia

PF-06260414

Dates

Modify: 2024-04-14

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